2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
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Description
2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.352. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One significant application of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. For instance, derivatives such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol have been studied for their ability to protect mild steel in sulphuric acid environments. These studies utilize gravimetric, electrochemical, SEM, and computational methods to evaluate corrosion inhibition, revealing that these compounds form a protective layer on the steel surface, indicating mixed-type behaviour and adherence to the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms (P. Ammal, M. Prajila, A. Joseph, 2018).
Photochemical Studies
Another area of application is in photochemical studies, where the photolysis of 1,3,4-oxadiazoles in alcohols has been explored. This research demonstrates how irradiation of 2,5-diphenyl-1,3,4-oxadiazole in alcohols leads to the heterolytic addition of alcohols to the C=N bond of the oxadiazole. This process is followed by cycloelimination to yield benzoic acid ester and benzonitrile imine, which further reacts to form 4-benzamido-3,5-diphenyl-1,2,4-triazole, highlighting the complex photochemical transformations these compounds undergo (O. Tsuge, K. Oe, M. Tashiro, 1977).
Antimicrobial Activity
1,3,4-oxadiazole derivatives have also been studied for their antimicrobial properties. For example, compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle were tested against bacteria, mold, and yeast, showing promising antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial agents (C. N. Tien, Duc Tran Thi Cam, Ha Bui Manh, D. N. Dang, 2016).
Anticancer Research
Research into the anticancer activity of 1,3,4-oxadiazole derivatives has identified compounds with potential efficacy against various cancer cell lines. One study synthesized 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives and found one compound to be particularly active against a breast cancer cell line, indicating the potential for these compounds in anticancer drug development (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).
Properties
IUPAC Name |
2-benzyl-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-17(20-22-23(13)15-10-6-3-7-11-15)18-21-19-16(24-18)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRCWVSFBVTVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.